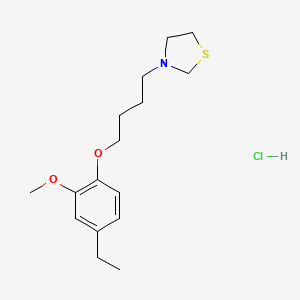

3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride is a synthetic organic compound with the molecular formula C16H26ClNO2S. It is known for its unique chemical structure, which includes a thiazolidine ring and a phenoxy group. This compound is utilized in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethyl-2-methoxyphenol and 4-bromobutylamine.

Formation of Intermediate: The 4-ethyl-2-methoxyphenol reacts with 4-bromobutylamine under basic conditions to form 4-(4-ethyl-2-methoxyphenoxy)butylamine.

Cyclization: The intermediate undergoes cyclization with thiourea to form the thiazolidine ring.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine-2-thione.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives, including 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride, have been studied for their anticancer properties. Research indicates that thiazolidinones can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, such as:

- Modulating cell cycle progression.

- Inhibiting angiogenesis.

- Inducing oxidative stress in cancer cells .

The structure of this compound may enhance its interaction with specific biological targets involved in cancer progression.

Antimicrobial Effects

Thiazolidine compounds exhibit notable antimicrobial properties. Studies have shown that they can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial survival . This makes this compound a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Research has demonstrated that thiazolidines possess anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This application is particularly relevant for diseases such as arthritis and other inflammatory disorders.

Structure-Activity Relationship (SAR)

The structure of this compound allows it to interact with multiple biological targets. The presence of the thiazolidine ring contributes to its biological activity by enhancing lipophilicity and enabling better membrane permeability . Understanding the SAR can help optimize the compound for specific therapeutic applications.

Toxicological Studies

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Preliminary studies indicate potential acute toxicity at high doses, necessitating careful evaluation during drug development .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-(4-Methyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride

- 3-(4-(4-Ethyl-2-hydroxyphenoxy)butyl)thiazolidine hydrochloride

- 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)imidazolidine hydrochloride

Uniqueness

3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride is unique due to its specific combination of a thiazolidine ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride, identified by its CAS number 38914-46-4, is a thiazolidine derivative that exhibits various biological activities. This compound's structure includes a thiazolidine ring, which is known for its diverse pharmacological properties. Recent studies have highlighted its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research.

- Molecular Formula : C16H26ClNO2S

- Molecular Weight : 331.9 g/mol

- Boiling Point : 424.5°C

- Flash Point : 210.5°C

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives possess significant antioxidant properties. For instance, compounds similar to this compound have shown effectiveness in scavenging free radicals, thereby protecting cells from oxidative stress. The DPPH assay is commonly employed to evaluate this activity, with results indicating that certain derivatives exhibit strong antioxidant effects, which could be beneficial in preventing cellular damage associated with various diseases .

Antimicrobial Effects

Thiazolidines are also noted for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains by targeting specific bacterial enzymes. For example, studies have shown that thiazolidinones can inhibit the MurB enzyme, which is crucial for bacterial cell wall synthesis, leading to effective antibacterial action .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazolidine derivatives has been documented in several studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. Experimental models have demonstrated that certain thiazolidines can significantly decrease inflammation markers in vivo, suggesting their utility in treating inflammatory diseases .

Anticancer Activity

Thiazolidine derivatives have been investigated for their anticancer properties as well. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, specific thiazolidinone derivatives have shown effectiveness against prostate cancer cell lines by disrupting cellular proliferation and promoting apoptosis .

Case Studies

-

Zebrafish Model Study

A study investigating the effects of a related thiazolidinone on zebrafish testicular tissue revealed degenerative changes at the cellular level when exposed to varying concentrations of the compound. This study highlights the potential cytotoxic effects of thiazolidines and underscores the need for careful evaluation in therapeutic contexts . -

Antimicrobial Evaluation

In another study focusing on antimicrobial activity, a series of thiazolidine derivatives were synthesized and tested against common bacterial pathogens. Results indicated a notable inhibition of bacterial growth, suggesting that these compounds could serve as lead candidates for developing new antibiotics .

Summary Table of Biological Activities

Properties

CAS No. |

38914-46-4 |

|---|---|

Molecular Formula |

C16H26ClNO2S |

Molecular Weight |

331.9 g/mol |

IUPAC Name |

3-[4-(4-ethyl-2-methoxyphenoxy)butyl]-1,3-thiazolidine;hydrochloride |

InChI |

InChI=1S/C16H25NO2S.ClH/c1-3-14-6-7-15(16(12-14)18-2)19-10-5-4-8-17-9-11-20-13-17;/h6-7,12H,3-5,8-11,13H2,1-2H3;1H |

InChI Key |

JDOXVHPRZCHELK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCCCCN2CCSC2)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.